molecular formula C14H17N3O3S B5730941 Ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No.: B5730941
M. Wt: 307.37 g/mol
InChI Key: URYSXEXDOHAIBU-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of Ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves the following steps:

    S-Alkylation: The starting material, 4-methyl-5-(phenoxymethyl)-1,2,4-triazole-3-thiol, is subjected to S-alkylation using ethyl bromoacetate in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is typically carried out in an alkaline medium at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-3-19-13(18)10-21-14-16-15-12(17(14)2)9-20-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYSXEXDOHAIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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